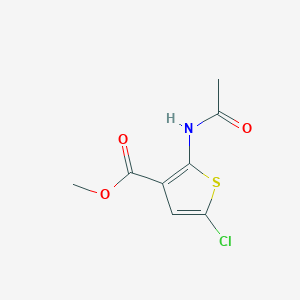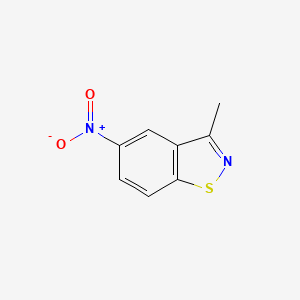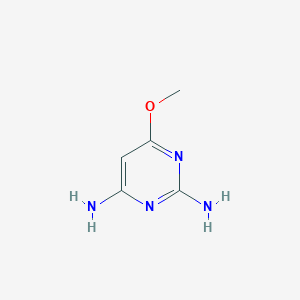
2-(Acétylamino)-5-chloro-3-thiophènecarboxylate de méthyle
Vue d'ensemble
Description
Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of an acetylamino group, a chloro substituent, and a carboxylate ester group attached to the thiophene ring.
Applications De Recherche Scientifique
Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used as a probe to investigate biological pathways and molecular interactions involving thiophene derivatives.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for the development of novel heterocyclic compounds.
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes involved in various biochemical reactions .
Mode of Action
It’s plausible that it interacts with its targets through a mechanism similar to other acetylamino compounds, which often involve the donation or acceptance of a proton .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including the malonic acid pathway, the shikimate pathway, the methyl erythritol phosphate (mep) pathway, and the mevalonic acid (mva) pathway .
Pharmacokinetics
Similar compounds are known to have high bioavailability and are often metabolized in the liver .
Result of Action
Similar compounds have been known to induce changes at the molecular level, affecting various cellular processes .
Action Environment
The action, efficacy, and stability of Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate can be influenced by various environmental factors. For instance, pH levels can significantly affect the rate of reaction of similar compounds .
Analyse Biochimique
Biochemical Properties
Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the ERK signaling pathway, leading to changes in gene expression and cellular responses . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate involves binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in a cascade of molecular events that ultimately affect cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and improvement in cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the overall metabolic flux and levels of metabolites . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have distinct biological activities .
Transport and Distribution
The transport and distribution of Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate exhibits specific subcellular localization, which is essential for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization influences its interactions with other biomolecules and its overall biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Chloro Substituent: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Acetylation of the Amino Group: The amino group can be acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: The carboxylic acid group can be esterified using methanol and a catalytic amount of sulfuric acid or another suitable acid catalyst.
Industrial Production Methods: Industrial production of Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the ester or acetylamino moiety can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by nucleophiles through nucleophilic aromatic substitution reactions, using reagents such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing carbonyl groups.
Substitution: Amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Amino or thiol-substituted thiophenes.
Comparaison Avec Des Composés Similaires
Methyl 2-(acetylamino)-3-thiophenecarboxylate: Lacks the chloro substituent, which may affect its biological activity and reactivity.
Methyl 2-(amino)-5-chloro-3-thiophenecarboxylate: Lacks the acetyl group, which may influence its binding affinity and stability.
Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate: Contains a bromo substituent instead of chloro, potentially altering its reactivity and biological properties.
Uniqueness: Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate is unique due to the combination of its acetylamino, chloro, and ester functional groups, which collectively contribute to its distinct chemical and biological properties. The presence of the chloro substituent enhances its potential for nucleophilic substitution reactions, while the acetylamino group may improve its pharmacokinetic profile and binding interactions.
Propriétés
IUPAC Name |
methyl 2-acetamido-5-chlorothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-4(11)10-7-5(8(12)13-2)3-6(9)14-7/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLPYFBEANZDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(S1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356022 | |
| Record name | methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22288-82-0 | |
| Record name | methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298844.png)

![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)

